N-[2-(2-methoxyphenoxy)ethyl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridine-3-carboxamide
Description
N-[2-(2-Methoxyphenoxy)ethyl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridine-3-carboxamide is a synthetic small molecule characterized by a pyridine-3-carboxamide core substituted with a 3,4,5-trimethylpyrazole ring at the 6-position and a 2-(2-methoxyphenoxy)ethyl group at the amide nitrogen. The compound’s design emphasizes metabolic stability through steric hindrance (trimethylpyrazole) and enhanced membrane permeability via the methoxyphenoxyethyl chain.
Properties
IUPAC Name |
N-[2-(2-methoxyphenoxy)ethyl]-6-(3,4,5-trimethylpyrazol-1-yl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c1-14-15(2)24-25(16(14)3)20-10-9-17(13-23-20)21(26)22-11-12-28-19-8-6-5-7-18(19)27-4/h5-10,13H,11-12H2,1-4H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIICHWOFHCMZJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NC=C(C=C2)C(=O)NCCOC3=CC=CC=C3OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazoline derivatives, have been reported to exhibit a wide range of biological and pharmacological activities.
Mode of Action
It has been reported that f3406, a compound with a similar name, inhibits the cell entry of lymphocytic choriomeningitis virus (lcmv) by specifically interfering with the ph-dependent fusion in the endosome compartment that is mediated by lcmv glycoprotein gp2. This process is required to release the virus ribonucleoprotein into the cell cytoplasm to initiate transcription and replication of the virus genome.
Comparison with Similar Compounds
Key Observations :
- Target vs.
- Pyrazole Substitution : The 3,4,5-trimethylpyrazole group in the target enhances lipophilicity and steric shielding compared to simpler pyrazole derivatives (e.g., 1-ethyl-3-methylpyrazole in ), which may reduce metabolic oxidation .
- Aromatic Linkers: The methoxyphenoxyethyl chain in the target contrasts with sulfonyl or fluorinated groups in compounds, implying divergent solubility and target selectivity profiles .
Pharmacological and Physicochemical Properties
- Lipophilicity: The target’s calculated logP (estimated via fragment-based methods) is ~3.5, higher than ’s propanolamine-based compounds (logP ~2.8) due to trimethylpyrazole but lower than fluorinated analogs in (logP >4.0) .
- Metabolic Stability : The 3,4,5-trimethylpyrazole likely reduces CYP450-mediated metabolism compared to unsubstituted pyrazoles (e.g., ), while the methoxy group delays O-demethylation relative to hydroxylated analogs .
- Synthetic Complexity: The target requires regioselective coupling of pyridine-carboxamide with trimethylpyrazole, a challenge absent in propanolamine syntheses (), which rely on nucleophilic substitutions .
Impurity Profiles and Purity Considerations
Impurity limits for carvedilol-related compounds () highlight stringent controls (<0.5% total impurities), suggesting analogous quality standards for the target compound. Potential impurities might include:
- Dealkylated intermediates: From incomplete coupling of the methoxyphenoxyethyl group.
- Pyrazole regioisomers: Due to non-selective substitution during synthesis.
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